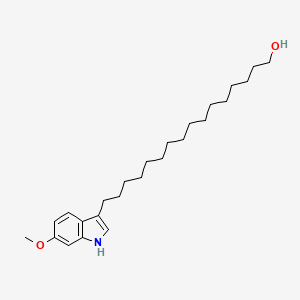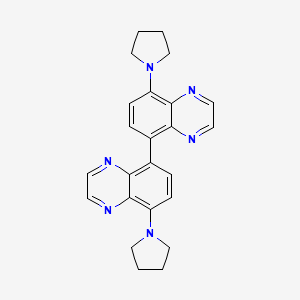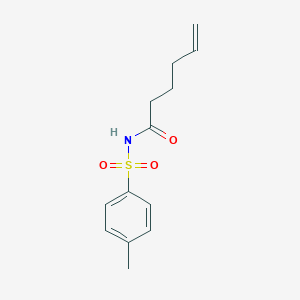
N-(p-Tolylsulfonyl)hex-5-en-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Tolylsulfonyl)hex-5-en-amide is an organic compound with the molecular formula C13H17NO3S. It is a yellow to colorless solid with a melting point of 46-49°C . This compound is characterized by the presence of a sulfonamide group attached to a hex-5-enamide chain, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(p-Tolylsulfonyl)hex-5-en-amide can be synthesized through the reaction of p-toluenesulfonyl chloride with hex-5-enamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Tolylsulfonyl)hex-5-en-amide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(p-Tolylsulfonyl)hex-5-en-amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug precursor and in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(p-Tolylsulfonyl)hex-5-en-amide involves its interaction with various molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(p-Tolylsulfonyl)benzenesulfonimidamide
- N-(p-Tolylsulfonyl)imino]phenyliodinane
- N-Methyl-N-nitroso-p-toluenesulfonamide
Uniqueness
N-(p-Tolylsulfonyl)hex-5-en-amide is unique due to its specific structure, which combines a sulfonamide group with a hex-5-enamide chain. This combination provides distinct reactivity and versatility in organic synthesis, making it valuable for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C13H17NO3S |
|---|---|
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)sulfonylhex-5-enamide |
InChI |
InChI=1S/C13H17NO3S/c1-3-4-5-6-13(15)14-18(16,17)12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3,(H,14,15) |
Clave InChI |
LZAJHKXXUFGDMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol](/img/structure/B12531717.png)
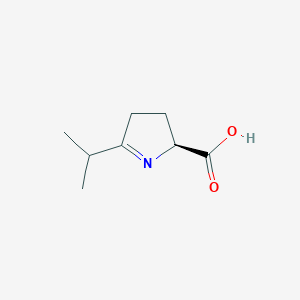
![4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12531725.png)
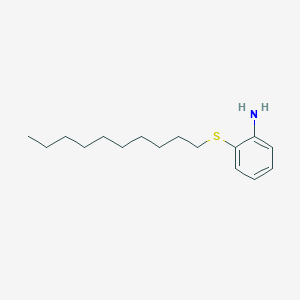
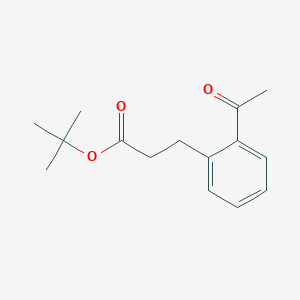
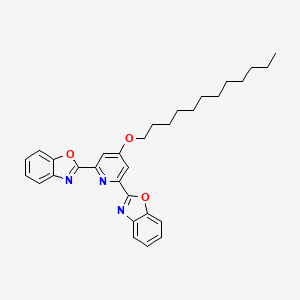
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)
![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)
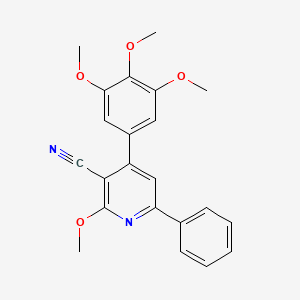
![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
